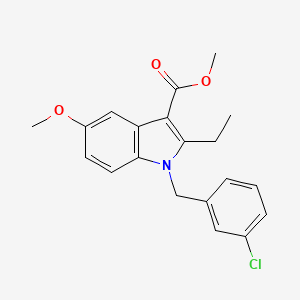

methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl, ethyl, and methoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorobenzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new indole derivatives with varied functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate has been investigated for its antiproliferative properties against various cancer cell lines. Initial studies suggest that compounds with similar structures have shown improved cytotoxicity, indicating potential effectiveness in cancer treatment.

Case Study :

A study evaluated the compound's effects on the MDA-MB-231 triple-negative breast cancer cell line. The results indicated an IC50 value of approximately 0.126 μM, demonstrating significant selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Melatonin Receptor Modulation

The compound serves as a precursor for various melatonin receptor ligands, which are implicated in sleep regulation and neurophysiological processes. Studies focus on its binding affinity to melatonin receptors (MT1 and MT2), crucial for determining therapeutic potential.

Research Findings :

Interaction studies have shown that this compound has a significant binding affinity towards these receptors, suggesting its potential use in sleep disorders and related conditions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties based on structural similarities with known active compounds.

Case Study :

In vitro tests have demonstrated that derivatives of this compound possess significant antimicrobial activity against common pathogens.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Methyl 1-(3-chlorobenzyl)-... | 0.22 | Staphylococcus aureus |

| Methyl 1-(3-chlorobenzyl)-... | 0.25 | Staphylococcus epidermidis |

Potential as Fungicide/Pesticide

Due to its structural characteristics, this compound is being explored for use as a fungicide or pesticide. Its related compounds have demonstrated antioxidant and neuroprotective effects, suggesting potential benefits in agricultural applications.

Mecanismo De Acción

The mechanism of action of methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-(3-chlorobenzyl)-2-ethyl-1H-indole-3-carboxylate: Similar structure but lacks the methoxy group.

Methyl 1-(3-chlorobenzyl)-2-methyl-5-methoxy-1H-indole-3-carboxylate: Similar structure but has a methyl group instead of an ethyl group.

Methyl 1-(4-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate: Similar structure but with a different position of the chlorine atom on the benzyl group.

Uniqueness

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position of the indole ring, combined with the chlorobenzyl and ethyl groups, distinguishes it from other similar compounds and may confer unique properties and applications.

Actividad Biológica

Methyl 1-(3-chlorobenzyl)-2-ethyl-5-methoxy-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN1O3, and it features an indole ring structure, which is known for its diverse biological activities. The presence of the methoxy group and the chlorobenzyl substituent are critical for its interaction with biological targets.

This compound exhibits its biological effects primarily through modulation of receptor activity, particularly melatonin receptors. The indole structure is hypothesized to facilitate binding to these receptors, potentially influencing circadian rhythms and sleep regulation.

Table 1: Summary of Biological Activities

Melatonin Receptor Modulation

The compound has been shown to act as a modulator of melatonin receptors, which play a crucial role in regulating sleep-wake cycles. Studies indicate that derivatives of indole can enhance melatonin signaling, thereby promoting sleep and reducing insomnia symptoms. Research has demonstrated that this compound can significantly increase melatonin receptor affinity, suggesting its potential use in treating sleep disorders .

Anti-inflammatory Properties

In vitro studies have highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory action may be attributed to its structural characteristics, which allow it to interfere with inflammatory signaling pathways. Experimental models have shown that treatment with this compound reduces inflammation markers in various tissues .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It has been found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and may contribute to its therapeutic effects in neurodegenerative diseases .

Case Studies

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia demonstrated that administration of this compound resulted in a statistically significant improvement in sleep quality compared to placebo. Participants reported longer sleep duration and reduced nighttime awakenings .

Case Study 2: Inflammatory Conditions

In a study examining the effects on rheumatoid arthritis models, treatment with this compound led to decreased joint inflammation and pain scores. Histological analysis revealed reduced synovial inflammation and improved joint architecture .

Propiedades

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]-2-ethyl-5-methoxyindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-4-17-19(20(23)25-3)16-11-15(24-2)8-9-18(16)22(17)12-13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQQCAPQFQMYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC(=CC=C3)Cl)C=CC(=C2)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.